Cas no 53123-88-9 (Rapamycin)
라파마이신(Rapamycin)은 스트렙토마이세스 히그로스코피쿠스(Streptomyces hygroscopicus)에서 유래된 대표적인 매크로라이드 계열의 항생제입니다. 이 화합물은 mTOR(mammalian Target of Rapamycin) 단백질을 특이적으로 억제하는 작용 기전으로 주목받고 있습니다. 라파마이신은 면역억제제로서 장기이식 후 거부반응 방지에 활용되며, 최근에는 항노화 및 암 치료 영역에서의 잠재적 효능이 활발히 연구되고 있습니다. 특히, mTOR 신호전달 경로를 표적으로 삼아 세포 성장과 증식을 조절하는 독특한 약리학적 특성을 지니고 있어, 표적 치료제 개발의 중요한 모델 물질로 평가됩니다.
Rapamycin structure
Product Name:Rapamycin
CAS 번호:53123-88-9
MF:C51H79NO13
메가와트:914.1719
MDL:MFCD00867594
CID:56354
PubChem ID:134812764
Update Time:2025-08-13
Rapamycin 화학적 및 물리적 성질
이름 및 식별자
-
- rapamycin from streptomyces*hygroscopicus
- 23,27-EPOXY-3H-PYRIDO(2,1-C)(1,4)OXAAZACYCLOHENTRIACONTINE
- AY 22989
- NSC-226080
- RAPA
- RAPAMUNE
- RAPAMYCIN
- RAPAMYCIN, STREPTOMYCES HYGROSCOPICUS
- RPM
- SIROLIMUS
- antibioticay22989
- sila9268a
- WYETH RAPAMYCIN, 1GM
- RAPAMYCIN 1GM
- RAPAMYCIN, STANDARD WITH MS, NMR RESULT
- Rapamicin
- Rapamicin(sirolimus )
- Rapamycin (AY 22989, Sirolimus, RAPA,NSC 226080, Rapamune®)
- Rapamycin (Sirolimus)
- Sirolimus solution
- Siroliums
-  
- 23,27-Epoxy-3H-pyrido[2,1-c][1,4]oxaazacyclohentriacontine,AY 22989,Sirolimus
- Rapamycin from Streptomyces hygroscopicus
- Resorcinol
- 23,27-Epoxy-3H-pyrido[2,1-c][1,4]oxaazacyclohentriacontine
- (-)-Rapamycin
- Rapammune
- sirolimusum
- Antibiotic AY 22989
- SILA 9268A
- W36ZG6FT64
- C51H79NO13
- DSSTox_CID_3582
- DSSTox_RID_77091
- DSSTox_GSID_23582
- Cypher
- Supralimus
- Wy 090217
- I 2190A
- I2190A
- SIIA 9268A
- AY-22989
- Centchroman
- BRD-K84937637-001-06-5
- (3S,6R,7E,9R,10R,12R,14S,15E,17E,19E,21S,23S,26R,27R,34aS)-9,10,12,13,14,21,22,23,24,25,26,27,32,33,34,34a-Hexadecahydro-9,27-dihydroxy-3-[(1R)-2-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-1-methylethyl]-10,21-dimethoxy-6,8,12,14,20,26-hexamethyl-23,27-epoxy-3H-pyrido[2,1-c][1,4]oxaazacyclohentriacontine-1,5,11,28,29(4H,6H,31H)-pentone
- BRD-K84937637-001-04-0
- Rapamycin, VETRANAL(TM), analytical standard
- (1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-{(2S)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl}-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.0(4,9)]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone
- UNM-0000358684
- SIROLIMUS (USP-RS)
- S01XA23
- BiomolKI2_000084
- DTXSID5023582
- Z2568665260
- Human Blood - Sirolimus
- SIROLIMUS [WHO-DD]
- (3S,6R,7E,9R,10R,12R,14S,15E,17E,19E,21S,23S,26R,27R,34aS)-9,10,12,13,14,21,22,23,24,25,26,27,32,33,34,34a-Hexadecahydro-9,27-dihydroxy-3-[(1R)-2-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-1-methylethyl]-10,21-dimethoxy-6,8,12,14,20,26-hexamethyl-23,27-ep
- NSC-2260804
- NCGC00021305-06
- SIROLIMUS [ORANGE BOOK]
- SIROLIMUS [MART.]
- AC-722
- CS-0063
- NCGC00021305-05
- 1fkb
- HSDB 7284
- L04AA10
- Q32089
- Rapamycin from Streptomyces hygroscopicus, >=95% (HPLC), powder
- DE-109
- Rapamycin (>85%)
- BRD-K89626439-001-01-0
- (1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-Dihydroxy-12-((1R)-2-((1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl)-1-methylethyl)-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo(30.3.1.04,9)hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentaone
- CS-0626126
- (3S,6R,7E,9R,10R,12R,14S,15E,17E,19E,21S,23S,26R,27R,34aS)-9,27-dihydroxy-3-{(1R)-2-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-1-methylethyl}-10,21-dimethoxy-6,8,12,14,20,26-hexamethyl-9,10,12,13,14,21,22,23,24,25,26,27,32,33,34,34a-hexadecahydro-3H-23,27-epoxypyrido[2,1-c][1,4]oxazacyclohentriacontine-1,5,11,28,29(4H,6H,31H)-pentone
- AKOS015961618
- Fyarro (sirolimus albumin-bound particles)
- M02444
- 1pbk
- (3S,6R,7E,9R,10R,12R,14S,15E,17E,19E,21S,23S,26R,27R,34aS)-4,9,10,12,13,14,21,22,23,24,25,26,27,32,33,34,34a-heptadecahydro-9,27-dihydroxy-3-[(1R)-2-[(1S,3,4R)-4-hydroxy-3-methoxycyclohexyl]-1-methylethyl]-10,21-dimethoxy-6,8,12,14,20,26-hexamethyl-223,27-Epoxy-3H-pyrido[2,1-c][1,4]oxaazacyclohentriacontine-1,5,11,28,29(6H,31H)-pentone
- Npc-12g
- SIROLIMUS [USAN]
- DTXCID503582
- Q-201659
- Rapamycin Immunosuppressant Drug
- (9S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-Dihydroxy-12-{(2R)-1-[(3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl}-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone
- HY-10219G
- SIROLIMUS [VANDF]
- SIROLIMUS [INN]
- SIROLIMUS (MART.)
- 9,10,12,13,14,21,22,23,24,25,26,27,32,33,34,34a-Hexadecahydro-9,27-dihydroxy-3-((1R)-2-((1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl)-1-methylethyl)-10,21-dimethoxy-6,8,12,14,20,26-hexamethyl-23,27-epoxy-3H-pyrido(2,1-c)(1,4)oxaazacyclohentriacontine-1,5,11,2
- I-2190A
- NSC226080
- NCGC00021305-07
- CCG-100684
- (3S,6R,7E,9R,10R,12R,14S,15E,17E,19E,21S,23S,26R,27R,34 aS)-9,10,12,13,14,21,22,23,24,25,26,27,32,33,34,34a-Hex adecahydro-9,27-dihydroxy-3-[(1R)-2-[(1S,3R,4R)-4-hydro xy-3-methoxycyclohexyl]-1-methylethyl]-10,21-dimethoxy- 6,8,12,14,20,26-hexamethyl-23,27-ep
- S1039
- HYFTOR
- AKOS015850976
- LCP-Siro
- 1,18-Dihydroxy-12-[2-(4-hydroxy-3-methoxy-cyclohexyl)-1-methyl-ethyl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-aza-tricyclo[30.3.1.0*4,9*]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentaone (Rapamycin)
- CHEBI:9168
- DB00877
- GTPL6031
- (3S,6R,7E,9R,10R,12R,14S,15E,17E,19E,21S,23S,26R,27R,34aS)-9,27-dihydroxy-3-((2R)-1-((1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl)propan-2-yl)-10,21-dimethoxy-6,8,12,14,20,26-hexamethyl-9,10,12,13,14,21,22,23,24,25,26,27,32,33,34,34a-hexadecahydro-3H-23,27-epoxypyrido(2,1-c)(1,4)oxazacyclohentriacontine-1,5,11,28,29(4H,6H,31H)-pentone
- Rapamycin/Sirolimus
- SIROLIMUS [JAN]
- HMS3403F11
- (3S,6R,7E,9R,10R,12R,14S,15E,17E,19E,21S,23S,26R,27R,34aS)-9,27-dihydroxy-3-{(1R)-2-[(1S,3R,4R)-4-hydroxy-3-(methyloxy)cyclohexyl]-1-methylethyl}-6,8,12,14,20,26-hexamethyl-10,21-bis(methyloxy)-9,10,12,13,14,21,22,23,24,25,26,27,32,33,34,34a-hexadecahydro-3H-23,27-epoxypyrido[2,1-c][1,4]oxazacyclohentriacontine-1,5,11,28,29(6H,31H)-pentone
- (3S,6R,7E,9R,10R,12R,14S,15E,17E,19E,21S,23S,26R,27R,34aS)-9,27-dihydroxy-3-{(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl}-10,21-dimethoxy-6,8,12,14,20,26-hexamethyl-9,10,12,13,14,21,22,23,24,25,26,27,32,33,34,34a-hexadecahydro-3H-23,27-epoxypyrido[2,1-c][1,4]oxazacyclohentriacontine-1,5,11,28,29(4H,6H,31H)-pentone
- SCHEMBL3463
- EVEROLIMUS IMPURITY A (EP IMPURITY)
- SM-88 COMPONENT SIROLIMUS
- HMS2089A21
- Sirolimus [USAN:INN:BAN]
- EX-A1044
- HY-10219
- HMS3884C03
- (1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-Dihydroxy-12-{(2S)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl}-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone
- QFJCIRLUMZQUOT-HPLJOQBZSA-N
- Rapamycin from Streptomyces hygroscopicus, Vetec(TM) reagent grade, >=95%
- Rapamycin (GMP)
- FYARRO
- (3 S ,6 R ,7 E ,9 R ,10 R ,12 R ,14 S ,15 E ,17 E , 19 E ,21 S ,23 S ,26 R ,27 R ,34a S )-9,10,12,13,14,21,22,23,24,25,26,27,32,33,34, 34a-hexadecahydro-9,27-dihydroxy-3-
- UNII-W36ZG6FT64
- (3S,6R,7E,9R,10R,12R,14S,15E,17E,19E,21S,23S,26R,27R,34aS)-9,10,12,13,14,21,22,23,24,25,26,27,32,33,34,34a-Hexadecahydro-9,27-dihydroxy-3-((1R)-2-((1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl)-1-methylethyl)-10,21-dimethoxy-6,8,12,14,20,26-hexamethyl-23,27-epoxy-3H-pyrido(2,1-c)(1,4)oxaazacyclohentriacontine-1,5,11,28,29(4H,6H,31H)-pentone
- WY-090217
- (1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-((2S)-1-((1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl)propan-2-yl)-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo(30.3.1.0(4,9))hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone
- MS-R001
- 53123-88-9
- AS-11687
- EVEROLIMUS IMPURITY A [EP IMPURITY]
- SMR004701276
- NAB-RAPAMYCIN COMPONENT RAPAMYCIN
- (3S,6R,7E,9R,10R,12R,14S,15E,17E,19E,21S,23S,26R,27R,34aS)-9,27-dihydroxy-3-{(1R)-2-[(1S,3R,4R)-4-hydroxy-3-(methyloxy)cyclohexyl]-1-methylethyl}-6,8,12,14,20,26-hexamethyl-10,21-bis(methyloxy)-9,10,12,13,14,21,22,23,24,25,26,27,32,33,34,34a-hexadecahydro
- A-275
- RAPAMYCIN [MI]
- SIROLIMUS [EMA EPAR]
- SIROLIMUS [HSDB]
- MLS006010168
- CCRIS 9024
- R0097
- EC 610-965-5
- BDBM50064359
- Perceiva
- RAP
- SIROLIMUS [USP-RS]
- BDBM36609
- rapalimus
- Rapamycin,Sirolimus,Rapamune
- MFCD00867594
- BIDD:PXR0165
- NSC 226080
- 23,27-Epoxy-3H-pyrido[2,1-c][1,4]oxaazacyclohentriacontine- 1,5,11,28,29(4H,6H,31H)-pentone, 9,10,12,13,14,21,22,23,24, 25,26,27,32,33,34,34a-hexadecahydro-9,27-dihydroxy- 3-[2-(4-hydroxy-3-methoxycyclohexyl)-1-methylethyl]- 10,21-dimethoxy-6,8,12,14,20,26-hexamethyl-, [3S-[3R*[S* (1R*,3S*,4S*)],6S*,7E,9S*,10S*,12S*,14R*,15E,17E,19E,21R*, 23R*,26S*,27S*,34aR*]]-
- BRD-K84937637-001-11-5
- STL570275
- HY-10219GL
- BRD-K84937637-001-09-9
- BRD-K84937637-001-13-1
- Rapamycin (GMP Like)
- (3S,6R,7E,9R,10R,12R,14S,15E,17E,19E,21S,23S,26R,27R,34aS)-9,27-dihydroxy-3-{1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl}-10,21-dimethoxy-6,8,12,14,20,26-hexamethyl-9,10,12,13,14,21,22,23,
- CS-1010374
- Rapamycin (Sirolimus)?
- 24,25,26,27,32,33,34,34a-hexadecahydro-3H-23,27-epoxypy
- Rapamycin
-
- MDL: MFCD00867594
- 인치: 1S/C51H79NO13/c1-30-16-12-11-13-17-31(2)42(61-8)28-38-21-19-36(7)51(60,65-38)48(57)49(58)52-23-15-14-18-39(52)50(59)64-43(33(4)26-37-20-22-40(53)44(27-37)62-9)29-41(54)32(3)25-35(6)46(56)47(63-10)45(55)34(5)24-30/h11-13,16-17,25,30,32-34,36-40,42-44,46-47,53,56,60H,14-15,18-24,26-29H2,1-10H3/b13-11+,16-12-,31-17+,35-25+/t30-,32-,33-,34-,36-,37+,38+,39+,40-,42+,43+,44-,46-,47+,51-/m1/s1
- InChIKey: QFJCIRLUMZQUOT-KADBNGAOSA-N
- 미소: O(C([H])([H])[H])[C@@]1([H])[C@@]([H])(C([H])([H])C([H])([H])[C@@]([H])(C([H])([H])[C@@]([H])(C([H])([H])[H])[C@]2([H])C([H])([H])C([C@@]([H])(C([H])=C(C([H])([H])[H])[C@]([H])([C@]([H])(C([C@]([H])(C([H])([H])[H])C([H])([H])[C@]([H])(C([H])([H])[H])C([H])=C([H])C([H])=C([H])C([H])=C(C([H])([H])[H])[C@]([H])(C([H])([H])[C@]3([H])C([H])([H])C([H])([H])[C@@]([H])(C([H])([H])[H])[C@@](C(C(N4C([H])([H])C([H])([H])C([H])([H])C([H])([H])[C@@]4([H])C(=O)O2)=O)=O)(O[H])O3)OC([H])([H])[H])=O)OC([H])([H])[H])O[H])C([H])([H])[H])=O)C1([H])[H])O[H] |c:35,66,70,t:62|
계산된 속성
- 정밀분자량: 913.55500
- 동위원소 질량: 913.555142
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 3
- 수소 결합 수용체 수량: 13
- 중원자 수량: 65
- 회전 가능한 화학 키 수량: 6
- 복잡도: 1760
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 15
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 4
- 불확정 화학 키 입체 중심 수량: 0
- 표면전하: 0
- 상호 변형 이기종 수량: 15
- 소수점 매개변수 계산 참조값(XlogP): 6
- 토폴로지 분자 극성 표면적: 195
- 분자량: 914.2
실험적 성질
- 색과 성상: 핑크
- 밀도: 1.0352 (rough estimate)
- 융해점: 183-194°C
- 비등점: 973°C at 760 mmHg
- 플래시 포인트: 2℃(35.6℉)(lit.)
- 굴절률: 1.5280 (estimate)
- 용해도: ethanol: soluble2MM
- 수용성: Soluble in DMSO at 50mg/ml or methanol at 25mg/mlSoluble in alcohol, dimethyl sulfoxide and dimethyl formamide. Insoluble in water.
- PSA: 195.43000
- LogP: 6.11850
- 머크: 8114
- 민감성: Moisture Sensitive/Light Sensitive/Hygroscopic
- 비선광도: -58.2° (MeOH)
- 용해성: 물에 녹지 않다
Rapamycin 보안 정보
-
기호:
- 제시어:경고
- 신호어:Warning
- 피해 선언: H371-H373
- 경고성 성명: P260-P264-P270-P308+P311-P405-P501
- 위험물 운송번호:NONH for all modes of transport
- WGK 독일:2
- 위험 범주 코드: S22: 먼지를 들이마시지 마십시오.S24/25: 피부와 눈의 접촉을 방지한다.
- 보안 지침: S22-S24/25
- RTECS 번호:VE6250000
-
위험물 표지:
- 독성:LD50 in mice (mg/kg): 600 i.p.; >2,500 orally (Vézina)
- 저장 조건:Powder -20°C 3 years 4°C 2 years *The compound is unstable in solutions, freshly prepared is recommended.
- 보안 용어:S22;S24/25
- 위험 용어:R36/38
Rapamycin 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-10219-10mg |
Rapamycin |
53123-88-9 | 99.94% | 10mg |
¥550 | 2025-04-16 | |
| MedChemExpress | HY-10219-25mg |
Rapamycin |
53123-88-9 | 99.94% | 25mg |
¥750 | 2025-04-16 | |
| MedChemExpress | HY-10219-50mg |
Rapamycin |
53123-88-9 | 99.94% | 50mg |
¥1100 | 2025-04-16 | |
| MedChemExpress | HY-10219-100mg |
Rapamycin |
53123-88-9 | 99.94% | 100mg |
¥1500 | 2025-04-16 | |
| MedChemExpress | HY-10219-200mg |
Rapamycin |
53123-88-9 | 99.94% | 200mg |
¥2400 | 2022-03-28 | |
| MedChemExpress | HY-10219-500mg |
Rapamycin |
53123-88-9 | 99.94% | 500mg |
¥3800 | 2025-04-16 | |
| MedChemExpress | HY-10219-1g |
Rapamycin |
53123-88-9 | 99.94% | 1g |
¥8800 | 2022-03-28 | |
| MedChemExpress | HY-10219-2g |
Rapamycin |
53123-88-9 | 99.94% | 2g |
¥16000 | 2022-03-28 | |
| MedChemExpress | HY-10219-5g |
Rapamycin |
53123-88-9 | 99.94% | 5g |
¥35000 | 2022-03-28 | |
| Fluorochem | M02444-50mg |
Rapamycin |
53123-88-9 | 98% | 50mg |
£45.00 | 2022-02-28 |
Rapamycin 공급 업체
Amadis Chemical Company Limited
골드 회원
(CAS:53123-88-9)Rapamycin
주문 번호:A851345
인벤토리 상태:in Stock
재다:5g/25g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 07:35
가격 ($):709.0/1172.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
골드 회원
(CAS:53123-88-9)Sirolimus
주문 번호:LE5540;LE2456085;LE18711
인벤토리 상태:in Stock
재다:25KG,200KG,1000KG
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 20 June 2025 11:47
가격 ($):discuss personally
Email:18501500038@163.com
Suzhou Senfeida Chemical Co., Ltd
골드 회원
(CAS:53123-88-9)Rapamycin
주문 번호:sfd915
인벤토리 상태:in Stock
재다:200kg
순결:99.9%
마지막으로 업데이트된 가격 정보:Friday, 19 July 2024 14:32
가격 ($):discuss personally
Email:sales2@senfeida.com
Rapamycin 관련 문헌
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
53123-88-9 (Rapamycin) 관련 제품
- 109581-93-3(Tacrolimus monohydrate)
- 162635-04-3(Temsirolimus)
- 131944-48-4((E/Z)-FK-506 26,28-Allylic Ester Rearrangement Impurity)
- 159351-69-6(Everolimus)
- 104987-12-4(Ascomycin)
- 104987-30-6(Dihydro FK-506)
- 162635-03-2(Temsirolimus Acetonide)
- 11003-38-6(capreomycin)
- 151519-50-5(7-O-Demethyl rapamycin)
- 134590-88-8(Iso-FK-506 (iso-Tacrolimus))